molecular formula C11H18N2O3 B15231120 tert-Butyl(5-cyanotetrahydro-2H-pyran-3-yl)carbamate

tert-Butyl(5-cyanotetrahydro-2H-pyran-3-yl)carbamate

Cat. No.: B15231120
M. Wt: 226.27 g/mol
InChI Key: UCPORZVNQYIJOR-UHFFFAOYSA-N
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Description

tert-Butyl(5-cyanotetrahydro-2H-pyran-3-yl)carbamate is a chemical compound with the molecular formula C11H18N2O3 and a molecular weight of 226.27 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyanotetrahydropyran ring, and a carbamate functional group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of tert-Butyl(5-cyanotetrahydro-2H-pyran-3-yl)carbamate involves several steps. One common method includes the reaction of a suitable pyran derivative with tert-butyl isocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate group. Industrial production methods may involve bulk manufacturing processes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl(5-cyanotetrahydro-2H-pyran-3-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl(5-cyanotetrahydro-2H-pyran-3-yl)carbamate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of tert-Butyl(5-cyanotetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyanotetrahydropyran ring may also interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

tert-Butyl(5-cyanotetrahydro-2H-pyran-3-yl)carbamate can be compared with other similar compounds, such as:

The unique combination of the cyanotetrahydropyran ring and the carbamate group in this compound makes it distinct from these similar compounds, providing unique chemical and biological properties.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl N-(5-cyanooxan-3-yl)carbamate

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)13-9-4-8(5-12)6-15-7-9/h8-9H,4,6-7H2,1-3H3,(H,13,14)

InChI Key

UCPORZVNQYIJOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(COC1)C#N

Origin of Product

United States

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